molecular formula C9H12N2OS B14787783 8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide

8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide

Cat. No.: B14787783
M. Wt: 196.27 g/mol
InChI Key: YBTKAYFGZKPLGR-UHFFFAOYSA-N
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Description

8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazine compound .

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives, which are studied for their unique chemical properties.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide can be compared with other thiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

3-methyl-3-oxo-3λ6-thia-2-azabicyclo[4.4.0]deca-1(6),2,7,9-tetraen-10-amine

InChI

InChI=1S/C9H12N2OS/c1-13(12)6-5-7-3-2-4-8(10)9(7)11-13/h2-4H,5-6,10H2,1H3

InChI Key

YBTKAYFGZKPLGR-UHFFFAOYSA-N

Canonical SMILES

CS1(=NC2=C(CC1)C=CC=C2N)=O

Origin of Product

United States

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